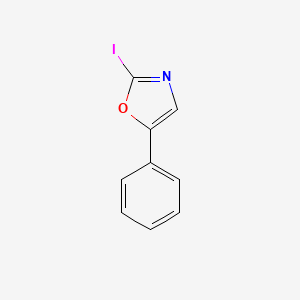

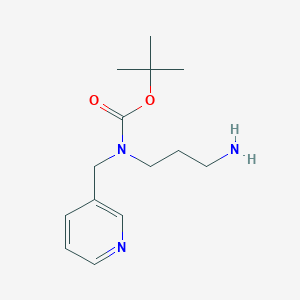

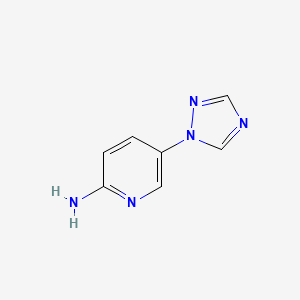

![molecular formula C9H13NO B3201609 (Cyclopropylmethyl)[(furan-2-yl)methyl]amine CAS No. 1019611-65-4](/img/structure/B3201609.png)

(Cyclopropylmethyl)[(furan-2-yl)methyl]amine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Studies on derivatives of furan compounds have shown promising biological activities. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives exhibited cytotoxicity against cancer cell lines and microbial activity against bacteria. Such findings highlight the potential of furan derivatives in developing anticancer and antimicrobial agents (Weerachai Phutdhawong et al., 2019).

Novel Routes to Pyrroles

Research has also extended to developing novel synthetic routes to pyrroles, indicating the versatility of furan derivatives as precursors. For example, the reaction of 2-(acylmethylene)propanediol diacetates with primary amines under palladium catalysis yielded 1,2,4-trisubstituted pyrroles, showcasing a new method for synthesizing complex organic structures from simple furan compounds (M. Friedrich et al., 2002).

Anticancer Drug Derivatives

The transformation of bio-derived furanic compounds into pharmaceuticals has been explored, with one study demonstrating the synthesis of bio-derived analogues of the anticancer drug norcantharidin. This work exemplifies the application of furan derivatives in the synthesis of biologically active compounds that could lead to new therapeutic agents (K. Galkin et al., 2017).

Enantioselective Synthesis

The enantioselective synthesis of furan-2-yl amines and amino acids has been achieved, demonstrating the potential of these compounds in creating chiral building blocks for further chemical synthesis. This research contributes to the field of asymmetric synthesis, providing routes to obtain chiral compounds with specific configurations, which are crucial in drug development (A. Demir et al., 2003).

Antimicrobial Activity

Further emphasizing the biological relevance, some synthesized furan derivatives, specifically Schiff bases, have displayed antimicrobial properties. This suggests the utility of such compounds in developing new antimicrobial agents, which is critical in the fight against resistant bacterial strains (M. Arora et al., 2013).

Wirkmechanismus

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan derivatives, in general, have been employed as medicines in a number of distinct disease areas

Biochemical Pathways

Cyclopropane biosynthesis has been grouped into two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .

Pharmacokinetics

Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Eigenschaften

IUPAC Name |

1-cyclopropyl-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h1-2,5,8,10H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGVDRJBZSXWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

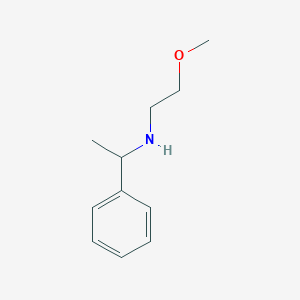

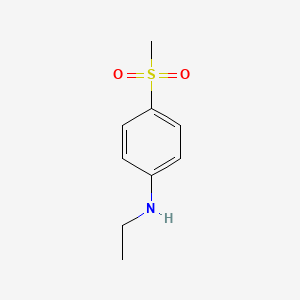

![3-[(Propan-2-yl)amino]benzonitrile](/img/structure/B3201568.png)

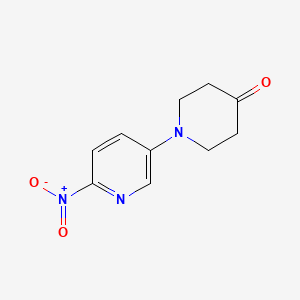

amine](/img/structure/B3201598.png)

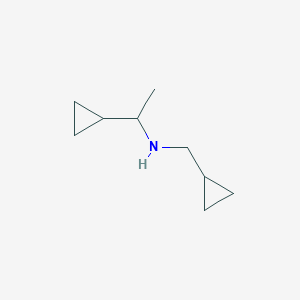

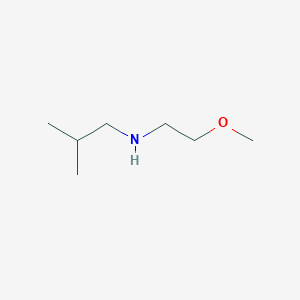

![Butyl[(2,4-difluorophenyl)methyl]amine](/img/structure/B3201613.png)